molecular formula C19H17N5OS B2725833 2-({[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine CAS No. 894061-06-4

2-({[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine

Cat. No.: B2725833
CAS No.: 894061-06-4
M. Wt: 363.44
InChI Key: ZHSKXEREMXZCDC-UHFFFAOYSA-N
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Description

2-({[6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a 4-ethoxyphenyl group and at the 3-position with a sulfanylmethylpyridine moiety. Its molecular formula is C₁₉H₁₈N₆OS, with a molecular weight of 378.44 g/mol. Though direct pharmacological data for this compound is absent in the provided evidence, structurally related triazolopyridazines are explored for antibacterial, anticancer, and sensor applications due to their nitrogen-rich aromatic systems .

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c1-2-25-16-8-6-14(7-9-16)17-10-11-18-21-22-19(24(18)23-17)26-13-15-5-3-4-12-20-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSKXEREMXZCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine, also known as WAY-270329, is a member of the triazole and pyridazine family of compounds. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

  • Molecular Formula : C21H18FN5O2S
  • CAS Number : 894060-47-0
  • Molecular Weight : Approximately 441.45 g/mol

The compound features a complex structure that includes a triazolo-pyridazine core linked to an ethoxyphenyl group and a sulfanyl methyl group. This unique arrangement contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly kinases involved in cancer progression. The triazole ring is known for its role in modulating enzyme activities and influencing cellular signaling pathways.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • IC50 Values : In vitro studies on related triazolo-pyridazine derivatives have shown promising results against various cancer cell lines:
    • A549 (lung cancer): IC50 = 0.83 ± 0.07 µM
    • MCF-7 (breast cancer): IC50 = 0.15 ± 0.08 µM
    • HeLa (cervical cancer): IC50 = 2.85 ± 0.74 µM .

These findings suggest that the compound may inhibit tumor growth effectively by targeting specific kinases such as c-Met and VEGFR-2.

Mechanistic Studies

Mechanistic investigations have revealed several pathways through which this compound exerts its effects:

  • Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in A549 cells, indicating a halt in cell proliferation.
  • Apoptosis Induction : Flow cytometry assays demonstrated that treatment with the compound leads to late apoptosis in cancer cells.
  • Kinase Inhibition : Molecular docking studies indicate strong binding affinity to c-Met and VEGFR-2, with IC50 values reported at nanomolar levels for these targets .

Case Studies and Research Findings

Several research articles have explored the biological activity of similar compounds within the same chemical class:

Study ReferenceCompoundActivityIC50 Values
22iAntitumorA549: 0.83 µM
MCF-7: 0.15 µM
HeLa: 2.85 µM
17lAntiproliferativeA549: 0.98 µM
MCF-7: 1.05 µM
HeLa: 1.28 µM

These studies collectively indicate that derivatives of the triazolo-pyridazine scaffold possess significant antitumor activity and may serve as potential candidates for further development in cancer therapeutics.

Scientific Research Applications

Pharmaceutical Applications

The triazolo-pyridine scaffold has been extensively studied for its potential as therapeutic agents. The compound has shown promise in several areas:

  • Antimicrobial Activity : Studies have indicated that derivatives of triazolopyridine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various pathogens, showcasing potential as new antimicrobial agents .
  • Antimalarial Properties : Research has highlighted the potential of triazolopyridine derivatives in combating malaria. In silico studies and subsequent synthesis of related compounds have demonstrated good inhibitory activity against Plasmodium falciparum, suggesting that similar derivatives may possess antimalarial properties .
  • Anticancer Activity : Triazolo-pyridine derivatives have been investigated for their anticancer effects. The presence of specific substituents can enhance their activity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Agricultural Applications

Compounds related to triazolopyridines have also been explored for their herbicidal and pesticidal properties:

  • Herbicidal Activity : The structural components of this compound may contribute to its efficacy as a herbicide. Research into similar structures has shown that they can inhibit plant growth by disrupting metabolic pathways .
  • Pesticidal Activity : Some derivatives have been noted for their effectiveness against agricultural pests, indicating that this compound could be a candidate for developing new pesticides with reduced environmental impact .

Case Study 1: Antimicrobial Evaluation

A study synthesized various triazolopyridine derivatives and evaluated their antimicrobial activities using agar diffusion methods. Compounds with modifications similar to those found in 2-({[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine exhibited varying degrees of inhibition against both bacterial and fungal strains, suggesting a promising avenue for further research .

Case Study 2: Antimalarial Drug Development

In a collaborative study focusing on antimalarial drug discovery, a series of triazolopyridine derivatives were designed and screened. The results indicated that certain modifications significantly enhanced the inhibitory concentration against Plasmodium falciparum, establishing a framework for future drug development efforts based on the triazolopyridine structure .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-ethoxyphenyl group in the target compound provides stronger electron-donating effects compared to the 4-methylphenyl group in CAS 877634-23-6, which may enhance stability in oxidative environments. The acetamide group in CAS 877634-23-6 introduces hydrogen-bonding capacity, likely contributing to its moderate aqueous solubility (11.2 µg/mL) .

Molecular Weight and Lipophilicity :

  • The target compound has the highest molecular weight (378.44 g/mol), suggesting reduced solubility compared to analogs. However, the ethoxy group’s lipophilicity may favor passive diffusion across biological membranes.

Preparation Methods

Sulfanyl Group Introduction Strategies

Several approaches exist for introducing sulfanyl groups at the 3-position of the triazolo[4,3-b]pyridazine core. One effective method involves the initial formation of a 3-thioxo or 3-mercapto derivative, which can subsequently undergo alkylation with an appropriate 2-pyridylmethyl halide.

The synthesis of the 3-thioxo derivative can be achieved through reaction of the appropriate triazole precursor with carbon disulfide in basic media, similar to the procedures described for related heterocycles. This thioxo intermediate serves as a key platform for subsequent functionalization steps.

Synthesis of 2-({[6-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine

The final synthetic step involves the alkylation of the 3-thioxo derivative with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. This reaction typically proceeds under basic conditions (K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or acetone. The general reaction scheme for this transformation is illustrated below:

3-Thioxo-6-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazine + 2-(Chloromethyl)pyridine → 2-({[6-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine

The reaction conditions for this critical alkylation step are summarized in Table 2.

Table 2. Reaction Conditions for Alkylation with 2-(Chloromethyl)pyridine

Parameter Condition Notes
Base K₂CO₃ or Cs₂CO₃ 2-3 equivalents
Solvent DMF or Acetone Anhydrous conditions preferred
Temperature 50-80°C Reflux conditions for acetone
Reaction Time 6-24 hours Monitored by TLC
Alkylating Agent 2-(Chloromethyl)pyridine 1.1-1.2 equivalents
Catalyst KI or TBAI Optional phase-transfer catalyst

Comprehensive Synthetic Route

Based on the methodologies described above, a comprehensive synthetic route for 2-({[6-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine can be proposed as follows:

Total Synthesis Pathway

Step 1: Preparation of pyridazine precursor through nucleophilic substitution of 2,3-dichloropyrazine with hydrazine hydrate.

Step 2: Cyclization of the hydrazino intermediate with triethoxy methane to form the triazolo[4,3-b]pyridazine core structure.

Step 3: Introduction of the 4-ethoxyphenyl group at position 6 through Suzuki-Miyaura coupling with 4-ethoxyphenylboronic acid.

Step 4: Conversion of the 3-position to a thioxo derivative using carbon disulfide under basic conditions.

Step 5: Alkylation of the 3-thioxo intermediate with 2-(chloromethyl)pyridine to yield the target compound.

Alternative Synthetic Approach

An alternative approach involves the utilization of 6-chloro-8-methyl-1,2,4-triazolo[4,3-b]pyridazine as a key intermediate, similar to the methodology described for related compounds:

Step 1: Preparation of 6-chloro-8-methyl-1,2,4-triazolo[4,3-b]pyridazine according to established procedures.

Step 2: Nucleophilic aromatic substitution with 4-ethoxyphenol under basic conditions to introduce the 4-ethoxyphenyl group at position 6.

Step 3: Functionalization at the 3-position to introduce the sulfanylmethylpyridine group through appropriate thiolation and alkylation steps.

This alternative pathway may offer advantages in terms of regioselectivity and functional group compatibility, particularly when dealing with sensitive substituents.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure and purity of the synthesized 2-({[6-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine.

Spectroscopic Analysis

NMR spectroscopy provides crucial structural information for confirming the successful synthesis of the target compound. The expected characteristic signals in the ¹H-NMR spectrum (300 MHz, CDCl₃) would include:

  • Aromatic protons from the 4-ethoxyphenyl group (δ ~6.9-7.8 ppm, multiplet)
  • Ethoxy group signals (CH₂: δ ~4.0-4.1 ppm, quartet; CH₃: δ ~1.4-1.5 ppm, triplet)
  • Methylene protons adjacent to the sulfur atom (δ ~4.5-4.7 ppm, singlet)
  • Pyridine ring protons (δ ~7.2-8.6 ppm, complex pattern)
  • Triazolopyridazine ring protons (δ ~7.8-8.7 ppm, typically 1-2 signals)

The ¹³C-NMR spectrum would show characteristic signals for the quaternary carbon of the triazole ring, aromatic carbons, and the ethoxy group carbons, providing further structural confirmation.

Mass Spectrometry and Elemental Analysis

Mass spectrometry is critical for confirming the molecular weight of the synthesized compound. The expected molecular ion peak [M+H]⁺ would correspond to the calculated molecular mass of the target compound. High-resolution mass spectrometry (HRMS) provides the precise molecular formula confirmation.

Elemental analysis further validates the purity and composition of the synthesized compound, with the experimental percentages of C, H, N, and S closely matching the calculated values based on the molecular formula.

Optimization and Scale-up Considerations

The development of an efficient and scalable synthetic route for 2-({[6-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine requires careful consideration of reaction parameters and process optimizations.

Reaction Optimization

Critical factors for optimizing the synthetic process include:

  • Solvent selection for each step to maximize yield and minimize by-products
  • Base selection and stoichiometry for the nucleophilic substitution and alkylation steps
  • Temperature and reaction time optimization for each transformation
  • Catalyst loading optimization for the Suzuki coupling step
  • Purification strategies to ensure high purity of intermediates and final product

These optimization parameters are essential for developing a robust and efficient synthetic route, particularly when considering scale-up for larger-scale production.

Scale-up Considerations

When scaling up the synthesis of this compound, several factors must be addressed:

  • Heat transfer efficiency in larger reaction vessels
  • Mixing efficiency to ensure homogeneous reaction conditions
  • Safety considerations related to the handling of reactive reagents
  • Cost-effective purification strategies suitable for larger scales
  • Environmental impact and waste management considerations

Addressing these scale-up challenges is crucial for translating laboratory-scale syntheses into processes suitable for larger-scale production, such as might be required for preclinical or clinical studies.

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